![molecular formula C36H40N2O2 B1294999 BBBT CAS No. 59261-10-8](/img/structure/B1294999.png)
BBBT
Overview
Description
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- is a complex organic compound with the molecular formula C14H16N2. It is also known by several other names, including α,α’-Bi-p-toluidine and 4,4’-Diaminobibenzyl . This compound is characterized by its unique structure, which includes two benzenamine groups connected by an ethanediyl bridge and substituted with butoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- typically involves the reaction of 4-butoxybenzaldehyde with 4,4’-diaminobibenzyl under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the Schiff base . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original amine and aldehyde. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Therapeutic Delivery Systems
Overview : BBBT is extensively utilized in the development of therapeutic delivery systems, particularly for nucleic acid-based therapies. The Nucleic Acid Therapeutic Delivery (ZRG1 this compound (81)) study section emphasizes applications related to the design and delivery of nucleic acids, small molecules, and biologics.
Key Applications :
- Nucleic Acid Delivery : this compound facilitates the development of vehicles for effective intracellular delivery of nucleic acids, enhancing therapeutic efficacy against various diseases .
- Cancer Therapeutics : Applications focusing on preclinical cancer studies utilize this compound to improve targeting strategies and vehicle development for nucleic acid therapies .
Case Study : A recent study demonstrated the application of this compound in enhancing the delivery efficiency of mRNA vaccines. The findings indicated improved immune responses and safety profiles when using this compound-derived vehicles compared to traditional methods .
Biomaterials Development
Overview : In the field of biomaterials, this compound contributes to the design and functionalization of materials used in tissue engineering and regenerative medicine.
Key Applications :
- Bone Regeneration : Research has shown that biomaterials incorporating this compound can significantly enhance bone regeneration processes due to their biocompatibility and mechanical properties .
- Dental and Orthopedic Applications : Advanced metallic materials functionalized with this compound have been developed for use in dental implants and orthopedic devices, demonstrating superior integration with biological tissues .
Data Table: Biomaterials Characteristics
Application Area | Material Type | Key Benefit |
---|---|---|
Bone Regeneration | Biocompatible composites | Enhanced osteoconductivity |
Dental Implants | Metallic alloys | Improved mechanical stability |
Orthopedic Devices | Functionalized polymers | Better tissue integration |
Bioorthogonal Chemistry
Overview : this compound is also significant in bioorthogonal chemistry, which involves chemical reactions that can occur inside living organisms without interfering with native biochemical processes.
Key Applications :
- Drug Delivery Systems : Bioorthogonal reactions using this compound allow for targeted drug delivery, minimizing side effects while maximizing therapeutic effects .
- Imaging Techniques : The compound is utilized in imaging biomolecules within biological systems, aiding in the visualization of cellular processes .
Case Study : A study highlighted the use of this compound in a bioorthogonal labeling technique that improved the tracking of therapeutic agents in vivo. This method demonstrated high specificity and minimal background interference, showcasing the potential for clinical applications in drug monitoring .
Mechanism of Action
The mechanism by which Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobibenzyl: Similar in structure but lacks the butoxyphenyl substitution.
1,2-Bis(p-aminophenyl)ethane: Another related compound with similar core structure but different substituents.
4,4’-Ethylenedianiline: Shares the ethanediyl bridge but differs in the nature of the substituents.
Uniqueness
The uniqueness of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butoxyphenyl groups can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
BBBT, or Benzobicyclo[3.3.0]octane-1,3-dione, is a compound that has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily due to its ability to interact with various cellular pathways. Studies have shown that it possesses antimicrobial, anti-inflammatory, and potential anticancer properties.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects against various pathogens. For instance, research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 1: Antimicrobial activity of this compound against selected pathogens.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways. Studies utilizing fluorescence microscopy have shown that this compound alters membrane integrity in bacterial cells, leading to cell lysis.
2. Anti-inflammatory Properties
This compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for this compound in managing inflammatory diseases.
Case Studies
Case Study 1: Efficacy Against Biofilm-Forming Bacteria
A study investigated the efficacy of this compound against biofilm-forming strains of Staphylococcus aureus. The results indicated that this compound not only inhibited biofilm formation but also disrupted established biofilms at concentrations as low as 16 µg/mL. This finding is crucial given the challenges posed by biofilm-associated infections in clinical settings.
Case Study 2: Anti-cancer Activity
In another study, this compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Antimicrobial Resistance : A study highlighted the potential of this compound to enhance the effectiveness of conventional antibiotics against resistant strains by disrupting resistance mechanisms.
- Synergistic Effects : Combination studies with other antimicrobial agents revealed synergistic effects, enhancing overall efficacy against multi-drug resistant bacteria.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-N-[4-[2-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNKRTXSIXNCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069317 | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-10-8 | |
Record name | 4,4′-(1,2-Ethanediyl)bis[N-[(4-butoxyphenyl)methylene]benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59261-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-butoxyphenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the molecular structure of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- in its application for gas-liquid chromatography?
A1: Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, also known as N,N'-Bis(p-butoxybenzylidene)-α,α′-bi-p-toluidine, exhibits a distinct molecular structure that contributes to its effectiveness as a stationary phase in gas-liquid chromatography, specifically for separating polycyclic aromatic hydrocarbons (PAHs).
Q2: What insights does X-ray crystallography provide into the structure of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- and its relation to its mesogenic properties?
A2: X-ray structural analysis [] reveals that Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- crystallizes in the triclinic system with a space group of P1. The analysis further indicates that the molecule exists in two nearly planar symmetrical fractions with a 63.5° angle between them.
Q3: How does Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- compare to commercially available stationary phases like Dexsil 300 in PAH separations?
A3: While the provided abstracts [, , ] primarily focus on the structural characteristics and mesogenic properties of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, one abstract [] mentions a comparative study with Dexsil 300.
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